![molecular formula C21H21NO5 B2678108 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1358504-92-3](/img/structure/B2678108.png)

5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

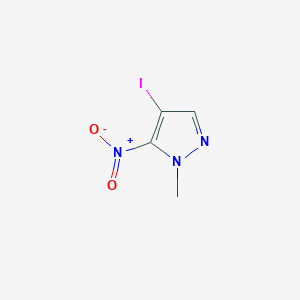

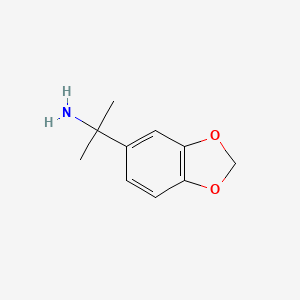

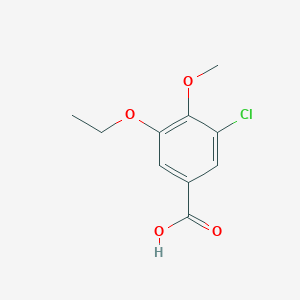

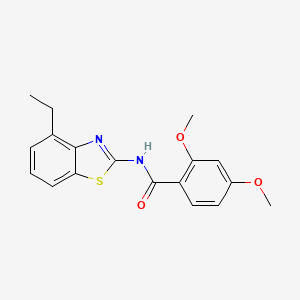

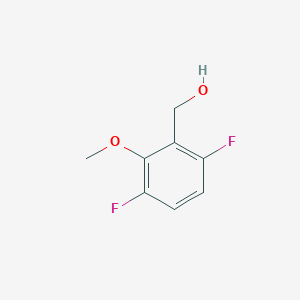

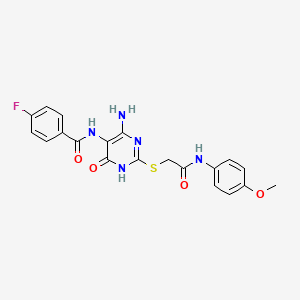

“5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole” is a chemical compound with the molecular formula C21H21NO5. It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . The presence of electron-rich elements such as –OCH3, –Cl, –CHO, and –F as substituents on the phenyl ring may contribute to its properties .

Molecular Structure Analysis

The molecular structure of this compound is based on the indole scaffold, which is a significant heterocyclic system in natural products and drugs . The compound’s molecular weight is 367.401.Chemical Reactions Analysis

Indole derivatives, including “5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole”, can undergo various chemical reactions due to the presence of the indole nucleus . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications

Antimicrobial Activity

A study by Babu et al. (2015) synthesized novel derivatives related to 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole through a series of cyclization and treatment processes. These compounds were evaluated for their in vitro antibacterial and antifungal activities against various bacterial and fungal strains, demonstrating potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

Serotonin and Dopamine Receptor Modulation

Research by Perregaard et al. (1992) focused on the synthesis of 1-(4-fluorophenyl)-1H-indoles, including structures similar to 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole, to explore their affinity as dopamine D-2 and serotonin 5-HT2 receptor antagonists. This study highlighted the potential of these compounds in modulating central serotonin and dopamine receptor activity, which could be beneficial for developing treatments for psychiatric disorders (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).

Radioligand Development for PET Imaging

Tietze et al. (2006) synthesized fluoroethoxy substituted derivatives related to 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole as analogs of selective D4 receptor ligands. These compounds were characterized for their affinity and selectivity towards dopamine D4 receptors, aiming to develop radioligand candidates for positron emission tomography (PET) imaging of dopamine D4 receptors (Tietze, Hocke, Löber, Hübner, Kuwert, Gmeiner, & Prante, 2006).

Organic Synthesis and Chemical Process Development

Hu and Su (2020) detailed a novel synthetic route towards vilazodone, utilizing intermediates that include structures similar to 5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole. This approach emphasizes the significance of such compounds in facilitating the synthesis of pharmacologically active molecules, showcasing the compound's role in streamlining synthetic pathways and improving yields and purities (Hu & Su, 2020).

properties

IUPAC Name |

methyl 6,7-dimethoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-13-7-5-6-8-14(13)12-27-18-11-17(21(23)26-4)22-16-10-20(25-3)19(24-2)9-15(16)18/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGRDIWUMAQDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2678025.png)

![4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2678026.png)

![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)

![(1R,5S)-N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2678038.png)

![4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B2678046.png)